molecular formula C11H21NO2 B14231505 Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]- CAS No. 821801-02-9

Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]-

Cat. No.: B14231505
CAS No.: 821801-02-9
M. Wt: 199.29 g/mol
InChI Key: SBJXTIDWNYKWKG-UWVGGRQHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amide group can produce an amine .

Scientific Research Applications

Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]- has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]- involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. These interactions can influence the compound’s biological activity and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]- include:

Uniqueness

The uniqueness of Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]- lies in its specific structure, which includes a hydroxycycloheptyl group. This structural feature can impart unique chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

821801-02-9

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

N-[(1S,2S)-2-hydroxycycloheptyl]butanamide

InChI

InChI=1S/C11H21NO2/c1-2-6-11(14)12-9-7-4-3-5-8-10(9)13/h9-10,13H,2-8H2,1H3,(H,12,14)/t9-,10-/m0/s1

InChI Key

SBJXTIDWNYKWKG-UWVGGRQHSA-N

Isomeric SMILES

CCCC(=O)N[C@H]1CCCCC[C@@H]1O

Canonical SMILES

CCCC(=O)NC1CCCCCC1O

Origin of Product

United States

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